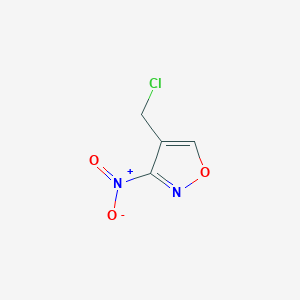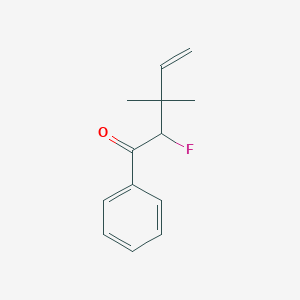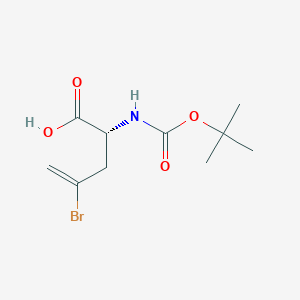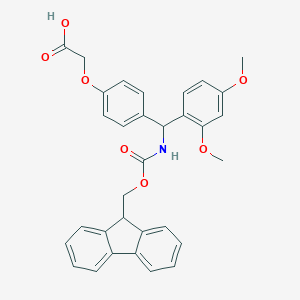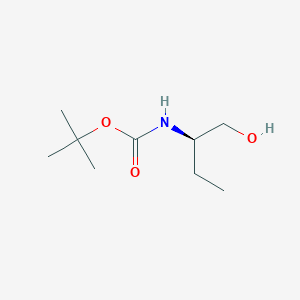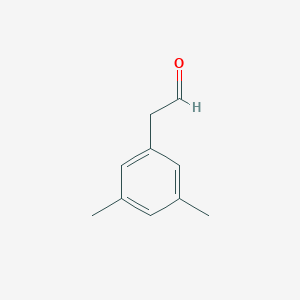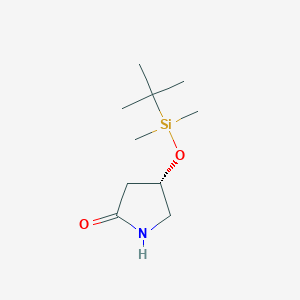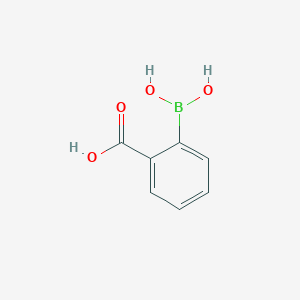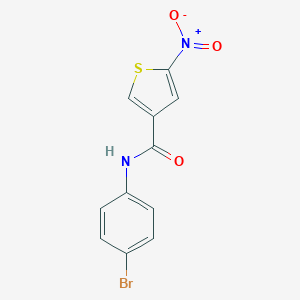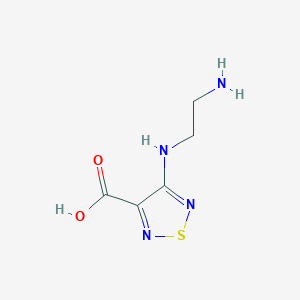
4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid, also known as AETD, is a chemical compound that belongs to the thiadiazole family. It is a heterocyclic organic compound that contains both nitrogen and sulfur atoms in its structure. AETD has gained significant attention in scientific research due to its diverse biological and pharmacological properties.
作用機序
The mechanism of action of 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid is not fully understood. However, it has been suggested that this compound exerts its biological and pharmacological effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been reported to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Furthermore, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been reported to improve cognitive function and protect against neurodegenerative diseases in animal models.
実験室実験の利点と制限
One of the advantages of using 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid in lab experiments is its diverse biological and pharmacological properties. This compound has been shown to have antimicrobial, antitumor, and anti-inflammatory activities, making it a useful tool for studying various diseases and conditions. Another advantage of using this compound is its high purity and yield, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its potential toxicity, as it has been reported to cause liver damage in animal models. Therefore, caution should be taken when using this compound in lab experiments, and appropriate safety measures should be implemented.
将来の方向性
There are several future directions for the study of 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid. One direction is to further investigate the mechanism of action of this compound and its potential targets. This will help to better understand the biological and pharmacological properties of this compound and its potential use in the treatment of various diseases and conditions. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. This will help to determine the optimal dosage and administration route of this compound for therapeutic use. Furthermore, future studies can explore the potential use of this compound in combination with other drugs or therapies for enhanced therapeutic efficacy.
合成法
The synthesis of 4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid can be achieved through various methods, including the reaction of 2-aminoethanethiol with thiocarboxylic acid, followed by cyclization with nitrous acid. Another method involves the reaction of 2-aminoethanethiol with carbon disulfide, followed by oxidation with nitric acid. However, the most common method for synthesizing this compound is the reaction of 2-aminoethanethiol with thiocyanic acid, followed by cyclization with nitrous acid. This method yields this compound with high purity and yield.
科学的研究の応用
4-((2-Aminoethyl)amino)-1,2,5-thiadiazole-3-carboxylic acid has been extensively studied for its biological and pharmacological properties. It has been found to possess antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been reported to have neuroprotective effects and can improve cognitive function in animal models. Furthermore, this compound has been studied for its potential use as a diagnostic tool for detecting cancer cells.
特性
CAS番号 |
153391-48-1 |
|---|---|
分子式 |
C5H8N4O2S |
分子量 |
188.21 g/mol |
IUPAC名 |
4-(2-aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H8N4O2S/c6-1-2-7-4-3(5(10)11)8-12-9-4/h1-2,6H2,(H,7,9)(H,10,11) |
InChIキー |
QDOAUVZJPROPMC-UHFFFAOYSA-N |
SMILES |
C(CNC1=NSN=C1C(=O)O)N |
正規SMILES |
C(CNC1=NSN=C1C(=O)O)N |
同義語 |
1,2,5-Thiadiazole-3-carboxylicacid,4-[(2-aminoethyl)amino]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



